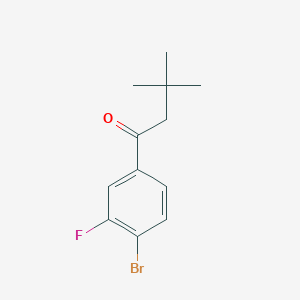

4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone

Description

4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone is a halogenated aromatic ketone with a bromine atom at the para position of the phenyl ring, a fluorine atom at the meta position, and two methyl groups on the adjacent carbon of the ketone moiety. This compound is primarily utilized as a specialty intermediate in pharmaceutical and organic synthesis due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFASIKCPKAHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642396 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-62-0 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Aromatic Precursors

Detailed Research Findings and Data Table

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-bromo-3-fluorobenzene (commercial or synthesized) | Starting aromatic halogenated compound | High purity required |

| 2 | 3,3-dimethylbutyryl chloride + AlCl3 (Friedel-Crafts acylation) | Ketone side chain introduction | Moderate to high yield; control temperature to avoid polyacylation |

| 3 | Trimethyl orthoformate, methanol, H2SO4, then NaBH4 reduction | Formation of alkoxy intermediates and reduction to ketone (analogous method) | Efficient conversion; requires careful pH control |

| 4 | Extraction with n-hexane, drying over K2CO3, recrystallization | Purification | Yields vary 30-80% depending on scale and conditions |

| 5 | Characterization by NMR, melting point, IR | Confirmation of structure | Consistent with expected spectral data |

Notes on Related Synthetic Routes

- Patent literature on related fluorobutyrophenone derivatives describes the use of orthoesters and subsequent base-mediated hydrolysis and reduction to obtain substituted butyrophenones.

- The presence of both bromine and fluorine substituents requires careful control of reaction conditions to prevent undesired side reactions such as dehalogenation or multiple substitutions.

- Use of mild bases like potassium bicarbonate or potassium hydroxide in aqueous media facilitates alkylation steps without compromising halogen substituents.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.

Scientific Research Applications

Chemistry

4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions: This compound can undergo oxidation to form ketones or reduction to yield alcohols.

- Coupling Reactions: The presence of bromine enables coupling reactions (e.g., Suzuki-Miyaura coupling) to synthesize more complex structures.

Biological Studies

In biological research, this compound is investigated for its effects on biological systems. Its halogenated phenyl derivatives are studied for potential interactions with various biological targets, which may lead to insights into enzyme activity modulation and receptor interactions.

Medical Applications

Research into the therapeutic potential of this compound focuses on its role in drug development. Studies aim to explore its efficacy in targeting specific pathways or receptors associated with diseases. For instance, the compound's unique properties can enhance the bioactivity of drugs by improving their pharmacokinetic profiles .

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials. Its incorporation into polymers results in advanced materials with unique properties suitable for various industrial applications.

Case Study 1: Drug Development

A study highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity. Researchers found that incorporating fluorine into drug candidates often led to improved metabolic stability and bioavailability. The specific case of a derivative of this compound demonstrated promising results in preclinical trials targeting autoimmune diseases .

Case Study 2: Biochemical Investigations

Research utilizing this compound has shown its potential in biochemical assays to evaluate the effects of halogenated phenyl derivatives on cellular pathways. These studies have provided insights into how modifications at the phenyl ring can alter biological activity, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 4’-Bromo-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural or functional similarities with 4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone, enabling a systematic comparison of their properties, reactivity, and applications.

Structural Analogs with Bromo/Fluoro Substitutions

(a) 4'-Bromo-3'-fluoroacetophenone (CAS 304445-49-6)

- Structure: Features a bromine at the para position and fluorine at the meta position on the acetophenone backbone.

- Properties : Similarity score of 0.86 to the target compound, indicating high structural overlap.

- Applications : Used in photochemical studies and as a precursor for Suzuki-Miyaura coupling reactions .

(b) 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3)

- Structure : Contains bromine and fluorine on adjacent positions of the phenyl ring, with a propionyl group.

- Properties : Similarity score of 0.87, with enhanced steric bulk compared to the target compound.

- Reactivity : Demonstrates higher solubility in polar aprotic solvents due to the extended alkyl chain .

(c) 3'-Bromo-4'-fluoroacetophenone (CAS 70508)

Chlorinated Analogs

(a) 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

- Structure: Chlorine replaces bromine at the para position, with a butyrophenone backbone.

- Applications : Critical intermediate in synthesizing cyclopropyl ketones and H3 receptor antagonists (e.g., Ciproxifan).

- Physical Properties : Exists as a slightly yellow-greenish oil, contrasting with the crystalline nature of brominated analogs .

(b) 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone

- Structure: Incorporates a piperidine ring linked to the fluorobutyrophenone core.

- Applications : Key intermediate in antipsychotic drug synthesis, highlighting the versatility of fluorinated ketones in medicinal chemistry .

Biological Activity

4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO. It is a derivative of butyrophenone, characterized by a bromine atom at the para position and a fluorine atom at the meta position relative to the carbonyl group in the butyrophenone framework. This unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

The compound features significant chemical reactivity due to its halogenated structure, allowing for various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.

- Oxidation and Reduction : Can undergo oxidation to form ketones or reduction to yield alcohols.

- Coupling Reactions : The bromine allows for coupling reactions, such as Suzuki-Miyaura coupling, which are valuable in synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to various biological receptors and enzymes, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, although specific studies on this compound are still emerging.

Antimicrobial Activity

Studies suggest that halogenated compounds can possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanisms are often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer properties. Compounds with similar structural features have been shown to interact with DNA and inhibit cancer cell proliferation. For example, studies on related derivatives have demonstrated their ability to bind DNA and interfere with cellular replication processes .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial effects of structurally similar compounds found that certain derivatives exhibited MIC values lower than traditional antibiotics against gram-positive and gram-negative bacteria .

- Anticancer Activity : Research on related butyrophenone derivatives indicated a dose-dependent decrease in viable cancer cells when tested against various tumor cell lines using assays like MTT .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Unique halogen substitutions enhance activity |

| 4-Bromobenzotrifluoride | High | Low | Lacks dimethyl group; different activity profile |

| 4-Bromo-2,2-dimethyl-3-fluorobutyrophenone | Moderate | Moderate | Variation in methyl group positions affects properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Bromo-3,3-dimethyl-3'-fluorobutyrophenone?

- Methodology : The compound is synthesized via bromination of a precursor (e.g., 3,3-dimethyl-3'-fluorobutyrophenone) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as FeCl₃ or AlCl₃. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity and yield optimization. Post-synthesis purification often involves recrystallization or column chromatography .

- Key Data : For similar brominated butyrophenones, yields range from 60–85% under optimized conditions .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons near Br/F substituents show distinct splitting).

- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ for C₁₂H₁₃BrFO at m/z 287.01) .

Q. What purification techniques are effective for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.